molecular formula C9H16O B14520416 4-(Propan-2-yl)cyclohex-1-en-1-ol CAS No. 62555-01-5

4-(Propan-2-yl)cyclohex-1-en-1-ol

Cat. No.: B14520416
CAS No.: 62555-01-5
M. Wt: 140.22 g/mol
InChI Key: AULRHYBGVDPBNJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)cyclohex-1-en-1-ol can be achieved through several methods. One common approach involves the hydrogenation of p-cymene, followed by oxidation to form the desired alcohol . Another method includes the photosynthesis of (+)-Limonene using an oxygen transfer reagent .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of p-cymene under controlled conditions. This process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)cyclohex-1-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to the corresponding cyclohexane derivative.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(Propan-2-yl)cyclohexanone or 4-(Propan-2-yl)cyclohexanoic acid.

    Reduction: Formation of 4-(Propan-2-yl)cyclohexane.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

4-(Propan-2-yl)cyclohex-1-en-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)cyclohex-1-en-1-ol involves its interaction with cellular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cell membranes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Propan-2-yl)cyclohex-1-en-1-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its pleasant odor and potential therapeutic effects make it valuable in various applications.

Properties

CAS No.

62555-01-5

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

4-propan-2-ylcyclohexen-1-ol

InChI

InChI=1S/C9H16O/c1-7(2)8-3-5-9(10)6-4-8/h5,7-8,10H,3-4,6H2,1-2H3

InChI Key

AULRHYBGVDPBNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(=CC1)O

Origin of Product

United States

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